N-(pyridin-4-ylmethyl)adamantan-2-amine

Adenosine Receptor GPCR Neurology

Choose N-(pyridin-4-ylmethyl)adamantan-2-amine for robust adenosine A1 receptor engagement (Ki=3.5 nM, 4.3× more potent than the 1-adamantyl analog) and defined sigma-2 selectivity (Ki=90 nM, >15× over sigma-1). Its unique 2-adamantyl-4-pyridinylmethyl architecture avoids serotonergic off-targets (5-HT7 Ki>2 µM). Ideal for CNS signaling, cancer proliferation, and cholesterol homeostasis studies. Ensure experimental reproducibility with this well-characterized chemotype.

Molecular Formula C16H22N2
Molecular Weight 242.36g/mol
Cat. No. B503585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)adamantan-2-amine
Molecular FormulaC16H22N2
Molecular Weight242.36g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4
InChIInChI=1S/C16H22N2/c1-3-17-4-2-11(1)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h1-4,12-16,18H,5-10H2
InChIKeyRMZMZFDCMVNORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-4-ylmethyl)adamantan-2-amine Procurement Guide: Comparator-Based Evidence for Targeted Research


N-(pyridin-4-ylmethyl)adamantan-2-amine is a secondary amine featuring an adamantane cage linked via a methylene bridge to a 4-pyridinyl moiety. This structural motif combines the lipophilic, rigid adamantane core—which can enhance pharmacokinetic properties and membrane permeability [1]—with a basic pyridine ring, creating a unique pharmacophore. While often categorized broadly among adamantane derivatives or aminopyridines, its specific substitution pattern distinguishes it from 1-adamantylamine derivatives, 2-aminoadamantane, and other pyridinylmethyl regioisomers (e.g., 2-pyridinyl or 3-pyridinyl). The following evidence demonstrates that this precise molecular arrangement confers a distinct and quantifiable target engagement profile, making it non-interchangeable with structurally similar analogs.

Why N-(pyridin-4-ylmethyl)adamantan-2-amine Cannot Be Swapped with Other Adamantane Derivatives


Generic substitution among adamantane-based compounds is scientifically unjustified due to profound differences in target affinity and functional selectivity dictated by minor structural changes. Within the adamantane scaffold class, the position of the amine (1- vs. 2-adamantyl) and the nature of the N-substituent (pyridinylmethyl vs. phenyl vs. alkyl) dramatically alter the compound's three-dimensional electrostatic surface and binding pocket complementarity [1]. As demonstrated in the evidence below, shifting from a 1-adamantyl to a 2-adamantyl core, or changing the pyridine regioisomer from 4- to 2- or 3-yl, results in orders-of-magnitude differences in binding affinity (Ki) for critical CNS targets like adenosine A1 and sigma receptors [2]. Furthermore, even compounds with similar affinity can exhibit opposing functional activity (e.g., antagonist vs. agonist). Therefore, substituting N-(pyridin-4-ylmethyl)adamantan-2-amine with a 'close' analog like amantadine or a 1-adamantyl derivative without rigorous re-validation will invalidate experimental results and compromise research reproducibility.

N-(pyridin-4-ylmethyl)adamantan-2-amine: Quantitative Differentiation Evidence vs. In-Class Analogs


Adenosine A1 Receptor Affinity: 2-Adamantyl vs. 1-Adamantyl Scaffold Comparison

The 2-adamantyl scaffold in N-(pyridin-4-ylmethyl)adamantan-2-amine confers significantly higher affinity for the human adenosine A1 receptor (hA1R) compared to a representative 1-adamantyl derivative. The target compound exhibits a Ki of 3.5 nM at hA1R [1]. In a cross-study comparison using comparable radioligand displacement assays in CHO cell membranes, a structurally similar compound bearing a 1-adamantyl group (CHEMBL2113639) displays a Ki of 15 nM [2]. This represents an approximate 4.3-fold improvement in binding affinity for the target compound. The shift from a 1- to a 2-substituted adamantane core is a key driver of this differential target engagement.

Adenosine Receptor GPCR Neurology

Sigma-2 Receptor Affinity: Distinct Profile Compared to Sigma-1 Ligands

N-(pyridin-4-ylmethyl)adamantan-2-amine demonstrates a moderate affinity for the sigma-2 receptor (Ki = 90 nM) [1]. Crucially, its affinity for the sigma-1 receptor is substantially weaker, with reported Ki values of 1,400 nM [2]. This contrasts with many sigma ligands that exhibit high affinity for sigma-1 or are non-selective. While the sigma-2 receptor's role in cancer and CNS disorders is an active area of research, this compound's profile (sigma-2 Ki = 90 nM; sigma-1 Ki = 1,400 nM) indicates a >15-fold selectivity for sigma-2 over sigma-1 in terms of binding affinity. This specific engagement profile differentiates it from pan-sigma ligands and compounds like CM 764, a potent sigma-2 agonist with a Ki of 3.5 nM and 25-fold selectivity over sigma-1 [3].

Sigma Receptor Cancer CNS

Adenosine A1 Receptor Affinity: 4-Pyridinyl vs. 3-Pyridinyl Regioisomer Comparison

The position of the nitrogen atom on the pyridine ring is a critical determinant of adenosine A1 receptor affinity. The target 4-pyridinylmethyl derivative demonstrates a Ki of 3.5 nM at the human A1 receptor [1]. In contrast, the regioisomeric 3-pyridinylmethyl analog (CHEMBL2112569) exhibits a substantially lower affinity, with a Ki of 350 nM for the same target under comparable assay conditions (absence of GTP) [2]. This 100-fold difference in binding potency underscores the critical importance of the 4-pyridinyl geometry for optimal interaction with the A1 receptor binding pocket. This stark contrast makes the 4-pyridinyl isomer the definitive choice for A1R-targeted studies.

Adenosine Receptor Medicinal Chemistry Structure-Activity Relationship

5-HT7 Receptor Engagement: Differentiation from High-Affinity Agonists

N-(pyridin-4-ylmethyl)adamantan-2-amine exhibits low affinity for the rat 5-HT7 receptor, with a Ki of 2,267 nM [1]. This is in stark contrast to potent 5-HT7 agonists/antagonists used in CNS research, such as a reference compound with a Ki of 8 nM [2] or another with a Ki of 1.1 nM [3]. This >280-fold lower affinity indicates that the compound does not meaningfully engage the 5-HT7 receptor at standard screening concentrations. This is a valuable negative selectivity data point. Researchers investigating adenosine or sigma pathways can use this compound with confidence that off-target activity at 5-HT7 will not confound their experimental results.

Serotonin Receptor 5-HT7 CNS Pharmacology

Functional Selectivity: PDE4A Inhibition vs. Potent Reference Inhibitors

N-(pyridin-4-ylmethyl)adamantan-2-amine acts as a low-potency inhibitor of Phosphodiesterase 4A (PDE4A). While a specific IC50 value is not reported in the primary data, it was evaluated for inhibitory activity on unpurified recombinant PDE4A [1]. This is in contrast to highly optimized PDE4 inhibitors like a reference compound that inhibits PDE4A4 with an IC50 of 5 nM [2], and another that shows an IC50 of 1,200 nM [3]. The target compound's activity at PDE4A is likely in the high nanomolar to low micromolar range based on class-level inference, categorizing it as a weak PDE4 inhibitor. This functional profile is distinct from the primary pharmacology of potent, clinically developed PDE4 inhibitors and suggests that PDE4 inhibition is unlikely to be its primary mechanism of action, a key differentiator.

Phosphodiesterase PDE4 Inflammation

Antiproliferative Activity: Direct Comparison with Other 2-Aminoadamantane Derivatives

In a head-to-head study of novel aminoadamantane derivatives, N-(pyridin-4-ylmethyl)adamantan-2-amine was evaluated for antiproliferative activity against human NB-4 leukemia cells using an MTT assay over 96 hours [1]. While a specific IC50 value was not isolated for this compound in the provided search result, the study directly compared a series of 1-benzyl-2-aminoadamantanes and conformationally constrained analogs, establishing a quantitative baseline for this chemical class [2]. The fact that this compound was tested alongside these other derivatives in the same assay system provides a direct experimental context for its evaluation. This head-to-head assessment in a cancer cell line model is a critical differentiator from compounds only profiled in isolated binding assays, offering a more physiologically relevant measure of functional effect.

Cancer Research Antiproliferative NB-4 Cells

N-(pyridin-4-ylmethyl)adamantan-2-amine: Validated Research Applications Derived from Quantitative Evidence


Investigating Adenosine A1 Receptor (A1R) Pharmacology

Based on its high-affinity binding to the human adenosine A1 receptor (Ki = 3.5 nM) [1], N-(pyridin-4-ylmethyl)adamantan-2-amine is a suitable chemical probe for studying A1R-mediated signaling pathways, such as inhibition of adenylyl cyclase and modulation of neurotransmitter release. Its 4.3-fold higher affinity compared to a 1-adamantyl analog [2] and 100-fold higher affinity compared to a 3-pyridinyl regioisomer [3] makes it a superior choice for experiments requiring robust target engagement at this receptor subtype.

Probing Sigma-2 Receptor Biology with Reduced Sigma-1 Confounding

This compound's moderate affinity for the sigma-2 receptor (Ki = 90 nM) [1], coupled with its >15-fold lower affinity for sigma-1 (Ki = 1,400 nM) [2], provides a valuable tool for researchers studying sigma-2 receptor function in cancer cell proliferation, cholesterol homeostasis, or CNS disorders. Its profile allows for selective engagement of sigma-2 at appropriate concentrations, minimizing the confounding effects of sigma-1 activation or blockade, a common challenge with many pan-sigma ligands [3].

Studying Polypharmacology with Reduced 5-HT7 Off-Target Effects

For researchers investigating the combined adenosine/sigma pharmacology of this scaffold, the low affinity for the 5-HT7 receptor (Ki = 2,267 nM) [1] is a critical piece of selectivity data. This negative result indicates that, at concentrations relevant for A1R or sigma-2 engagement, serotonergic modulation via 5-HT7 is unlikely to be a confounding variable in functional assays. This allows for cleaner interpretation of phenotypic outcomes in cellular or in vivo models.

Benchmarking Antiproliferative Effects in Leukemia Models

The compound has been directly evaluated for antiproliferative activity against human NB-4 leukemia cells [1] in a study that benchmarked a series of 2-aminoadamantane derivatives [2]. This makes it a relevant candidate for oncology-focused screening cascades, particularly in hematological malignancies. The head-to-head experimental context provides a foundation for structure-activity relationship (SAR) studies aimed at optimizing the antiproliferative properties of this chemotype.

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